methyl N-(azetidin-3-yl)carbamate hydrochloride

Description

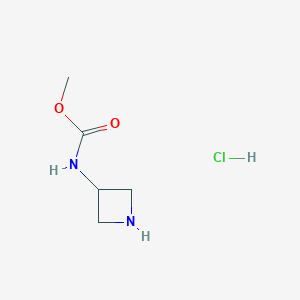

Methyl N-(azetidin-3-yl)carbamate hydrochloride is an azetidine-derived compound featuring a carbamate group (CH₃O–CO–NH–) attached to the 3-position of the azetidine ring, with a hydrochloride salt improving its crystallinity and solubility. Azetidine, a four-membered saturated heterocycle, confers structural rigidity and synthetic versatility, making this compound a valuable intermediate in pharmaceutical chemistry.

Properties

IUPAC Name |

methyl N-(azetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-9-5(8)7-4-2-6-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQNSWJWLHZDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-94-7 | |

| Record name | methyl N-(azetidin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(azetidin-3-yl)carbamate hydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(azetidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Substituted azetidines.

Scientific Research Applications

Common Synthetic Routes

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Azetidine + Methyl Isocyanate | Room temperature, 24 hours | Typically high (exact yield varies) |

| Azetidine + Chloroformate | Base-catalyzed at room temperature | High |

Medicinal Chemistry

Methyl N-(azetidin-3-yl)carbamate hydrochloride is investigated for its potential therapeutic uses:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation, particularly in certain types of tumors .

Biological Studies

Research has focused on understanding the biological mechanisms associated with this compound:

- Enzyme Inhibition : It has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling pathways. This inhibition may have implications for pain management and neurodegenerative diseases .

- Cytotoxicity Studies : The compound has undergone cytotoxicity testing to evaluate its safety and efficacy in cellular models, demonstrating promising results in selectively targeting cancer cells while sparing healthy cells.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Building Block for Drug Development : Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Inhibition of MAGL

Research involving positron emission tomography (PET) imaging revealed that derivatives of this compound could effectively inhibit MAGL in vivo. This inhibition resulted in increased levels of endocannabinoids, suggesting therapeutic benefits in managing pain and inflammation without significant side effects .

Mechanism of Action

The mechanism of action of methyl N-(azetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The azetidine ring is known to interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Structural and Functional Differences

Substituent Effects

- Methyl vs. tert-Butyl Carbamates : The methyl group offers minimal steric hindrance, favoring reactions requiring small substituents. In contrast, the tert-butyl group in tert-butyl N-(azetidin-3-yl)carbamate hydrochloride enhances stability against hydrolysis, making it preferred in multi-step syntheses .

- Benzyl Carbamate: The benzyl group in benzyl azetidin-3-ylcarbamate hydrochloride increases lipophilicity, improving membrane permeability. Its cleavability via hydrogenolysis enables selective deprotection in drug conjugation .

Functional Group Variations

- Carbamate vs. Ester : Methyl azetidine-3-carboxylate hydrochloride (ester) exhibits higher polarity and aqueous solubility (log P ~0.5) compared to carbamate derivatives, which may have log P values closer to 1.5–2.0, influencing bioavailability .

Spirocyclic Analogs

Pharmacological Relevance

- Hydrochloride Salts : Improve crystallinity and shelf-life, critical for industrial-scale manufacturing .

Biological Activity

Methyl N-(azetidin-3-yl)carbamate hydrochloride is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.61 g/mol. The compound features an azetidine ring and a carbamate functional group, which contribute to its biological properties and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or activator, influencing various biochemical pathways. The azetidine ring is known for its capacity to modulate cellular processes, potentially impacting enzyme activity and receptor functions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies show that azetidine derivatives can inhibit the growth of certain pathogens, suggesting potential applications in treating infections .

2. Antiparasitic Activity

This compound has been investigated for its effects on Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that related compounds can inhibit the growth of this parasite, presenting a promising avenue for drug development against parasitic diseases .

3. Cytotoxicity Studies

Preliminary cytotoxicity studies indicate that this compound exhibits low toxicity towards mammalian cells while maintaining efficacy against target pathogens. This balance is crucial for developing therapeutic agents that minimize adverse effects .

Research Findings

The following table summarizes key findings from recent studies on this compound and its analogs:

Case Study 1: Antiparasitic Screening

A study screened several azetidine derivatives, including this compound, for activity against Trypanosoma brucei. The compound showed significant inhibition at concentrations as low as 10 µM, with minimal cytotoxic effects on human cell lines, indicating its selectivity and potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the compound's ability to inhibit specific enzymes involved in metabolic pathways of parasites. The results demonstrated that this compound could reduce enzyme activity by up to 70% at optimal concentrations, highlighting its potential role in drug design .

Q & A

Q. How can structure-activity relationship (SAR) studies be structured for azetidine carbamates?

- Strategy :

- Synthesize analogs with modifications to the carbamate methyl group or azetidine substituents.

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- Validate with in vitro assays (IC₅₀/EC₅₀) and correlate with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.